Antimony oxide sulfide

Description

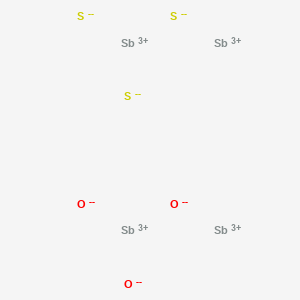

Structure

2D Structure

Properties

CAS No. |

1333-30-8 |

|---|---|

Molecular Formula |

O3S3Sb4 |

Molecular Weight |

631.2 g/mol |

IUPAC Name |

antimony(3+);oxygen(2-);trisulfide |

InChI |

InChI=1S/3O.3S.4Sb/q6*-2;4*+3 |

InChI Key |

VTLGDJNPTTZFFV-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |

Other CAS No. |

1333-30-8 |

Synonyms |

Antimony oxide sulfide |

Origin of Product |

United States |

Synthetic Methodologies for Antimony Oxide Sulfide Materials

Solution-Based Synthesis Approaches

Solution-based synthesis methods are advantageous due to their relatively low cost, scalability, and the ability to deposit materials on large and complex-shaped substrates. These techniques involve the chemical reaction of precursors in a liquid medium to form the desired antimony oxide sulfide (B99878) material.

Chemical Bath Deposition (CBD) is a widely utilized technique for the fabrication of thin films, where a substrate is immersed in a solution containing the precursors of the desired compound. The deposition occurs through a controlled chemical reaction at a relatively low temperature.

In a typical CBD process for antimony sulfide, an antimony salt such as antimony chloride (SbCl₃) and a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃) are dissolved in a suitable solvent, often deionized water. The deposition process is sensitive to various parameters including the concentration of precursors, the pH of the solution, the deposition temperature, and the deposition time. For instance, uniform and adherent antimony sulfide thin films have been successfully deposited using tartaric acid as a complexing agent to control the release of antimony ions. In one study, the pH of the solution was adjusted to values between 9.5 and 10, leading to an increase in film thickness from 130 to 170 nm, respectively. researchgate.netcambridge.org The as-deposited films are often amorphous and require a post-deposition annealing step to induce crystallinity. researchgate.net Thermal treatment in an inert atmosphere, such as nitrogen, can transform the amorphous film into the crystalline stibnite (B1171622) phase. researchgate.net

| Precursors | Complexing Agent | pH | Deposition Time (h) | Film Thickness (nm) | Post-Annealing | Crystalline Phase |

| SbCl₃, Thioacetamide | Tartaric Acid | 9.5 | 3 | 130 | Yes (in N₂) | Stibnite |

| SbCl₃, Thioacetamide | Tartaric Acid | 10 | 3 | 170 | Yes (in N₂) | Stibnite |

| SbCl₃, Na₂S₂O₃ | - | - | - | - | - | - |

This table presents data on the chemical bath deposition of antimony sulfide thin films, detailing the precursors, process parameters, and resulting film characteristics.

Hydrothermal and solvothermal methods are versatile techniques for synthesizing a wide array of nanomaterials with controlled morphologies and crystallinities. These processes involve chemical reactions in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents.

For the synthesis of antimony sulfide nanostructures, precursors like antimony chloride (SbCl₃) and a sulfur source are dissolved in the chosen solvent. The morphology of the resulting nanostructures, such as nanorods, nanowires, or hierarchical architectures, can be tuned by adjusting reaction parameters like temperature, time, and the type of solvent or additives used. For example, orthorhombic Sb₂S₃ nanorods have been synthesized via a wet-chemical method using antimony chloride and sodium thiosulfate pentahydrate in ethylene (B1197577) glycol. researchgate.net In another instance, nanocrystalline antimony sulfide was prepared through a hydrothermal treatment at 100 °C using antimony chloride and thioglycolic acid as the starting reagents. researchgate.net These methods have been successfully employed to create various morphologies, including flower-like and hollow microspheres, which are of interest for applications in energy storage. frontiersin.orgfrontiersin.org

| Antimony Source | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Resulting Nanostructure |

| SbCl₃ | Na₂S₂O₃·5H₂O | Ethylene Glycol | - | - | Orthorhombic Nanorods |

| SbCl₃ | Thioglycolic Acid | Water | 100 | - | Nanocrystalline |

| SbCl₃ | L-cysteine | Water | - | - | Hollow Microspheres |

This table summarizes the parameters for hydrothermal and solvothermal synthesis of antimony oxide sulfide nanostructures, highlighting the control over the final morphology.

Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution containing the precursors onto a heated substrate. The droplets undergo evaporation and decomposition upon contacting the hot surface, leading to the formation of the desired compound.

In the context of this compound, a solution containing an antimony precursor, such as antimony chloride or antimony ethyl xanthate, and a sulfur source, like thiourea (B124793) or thioacetamide, is atomized and directed towards a heated substrate. researchgate.netresearchgate.net The substrate temperature is a critical parameter that influences the crystallinity and phase purity of the deposited film. For instance, using an aqueous solution of antimony chloride and thiourea, the nature of the Sb₂S₃ thin film was observed to change from amorphous to polycrystalline as the substrate temperature was increased from 240 °C to 330 °C. researchgate.net In another study, amorphous phase pure Sb₂S₃ thin films were obtained by spraying a solution of antimony ethyl xanthate and thiourea at a substrate temperature of 215°C, which were subsequently crystallized by post-growth heat treatment in a vacuum at 225°C. researchgate.net

| Antimony Precursor | Sulfur Source | Substrate Temperature (°C) | Post-Annealing Temperature (°C) | Resulting Film Characteristics |

| Antimony Chloride | Thiourea | 240 - 330 | - | Amorphous to Polycrystalline |

| Antimony Ethyl Xanthate | Thiourea | 215 | 225 (in vacuum) | Crystalline Sb₂S₃ |

| Antimony Ethyl Xanthate | Thioacetamide | 215 | 225 (in vacuum) | Crystalline Sb₂S₃ |

This table outlines the experimental conditions for the spray pyrolysis of this compound layers, emphasizing the role of temperature in determining the film's crystallinity.

Electrodeposition is a process where a thin film is deposited onto a conductive substrate by the application of an electric current or potential. Pulse electrodeposition (PED) is a variation of this technique that utilizes a pulsed current or potential, which can offer better control over the film's morphology and composition.

For the electrodeposition of antimony sulfide, a bath containing an antimony source and a sulfur source is used. For example, thin films of Sb₂S₃ have been prepared by pulse electrodeposition, and the structural, optical, and electrical properties of these films were found to be influenced by subsequent thermal treatment. scribd.com In another approach, a single-source precursor, Na₃[SbS₄]·9H₂O, has been used in an aqueous electrolyte for the anodic electrodeposition of amorphous Sb₂S₃ films. The use of a pulse plating approach was found to be effective in avoiding the formation of by-products. researchgate.net Annealing of the as-deposited amorphous films can lead to the formation of crystalline Sb₂S₃. researchgate.net

| Deposition Method | Precursor(s) | Electrolyte | Post-Annealing | Resulting Film |

| Pulse Electrodeposition | - | Bath containing Sb and S sources | Yes | Crystalline Sb₂S₃ |

| Anodic Electrodeposition (Pulse Plating) | Na₃[SbS₄]·9H₂O | Aqueous | Yes | Crystalline Sb₂S₃ |

This table provides an overview of the electrodeposition and pulse electrodeposition techniques for synthesizing this compound films.

Dip-dry and spin coating are simple and cost-effective solution-based techniques for depositing thin films. In the dip-dry method, a substrate is immersed in a precursor solution and then withdrawn at a controlled speed, followed by drying. Spin coating involves dispensing a precursor solution onto a substrate and then spinning it at high speed to spread the solution and evaporate the solvent.

For antimony sulfide films, precursor solutions are typically prepared by dissolving an antimony source, such as antimony acetate (B1210297) (Sb(Ac)₃) or antimony chloride (SbCl₃), and a sulfur source like thiourea (TU) in a suitable solvent. researchgate.netrsc.org The choice of precursor can significantly impact the quality of the resulting film. For instance, a precursor solution of Sb(Ac)₃ and thiourea was found to produce films with higher coverage and uniformity compared to those obtained from SbCl₃ and thiourea. researchgate.netrsc.org The properties of the spin-coated films, such as their band gap and crystalline orientation, are also influenced by the precursor combination. Films from SbCl₃/TU exhibited a more favorable band gap (1.65 eV) for photovoltaic applications compared to those from Sb(Ac)₃/TU (1.75 eV). researchgate.netrsc.org

| Antimony Precursor | Sulfur Source | Deposition Method | Key Finding |

| Sb(Ac)₃ | Thiourea | Spin Coating | Higher film coverage and uniformity |

| SbCl₃ | Thiourea | Spin Coating | More favorable band gap (1.65 eV) |

| - | - | Dip-Dry | Mentioned as a deposition technique |

This table compares different precursors used in spin coating for the deposition of this compound films and highlights a key finding for each.

Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. These conditions can drive chemical reactions to produce nanomaterials.

This method has been employed for the synthesis of various nanomaterials, including metal oxides and sulfides. mdpi.com For instance, an amorphous nanostructure composite of Sb₂S₃/graphene was synthesized using an ultrasound sonochemical technique. frontiersin.org The sonochemical method is influenced by several parameters, including the ultrasonic power, frequency, and sonication time, which can be adjusted to control the properties of the resulting nanoparticles. mdpi.com This technique offers a route to produce nanomaterials at ambient temperature and pressure, making it an energy-efficient synthesis method. frontiersin.org

| Precursors | Resulting Material | Key Feature |

| Antimony and sulfur precursors, graphene | Amorphous Sb₂S₃/graphene nanocomposite | Synthesis at ambient temperature |

This table provides a concise summary of the sonochemical synthesis of an this compound-based nanocomposite.

Vapor-Phase Deposition Techniques for this compound

Vapor-phase deposition techniques are pivotal in the fabrication of high-quality antimony-based thin films and nanostructures, offering precise control over film thickness, composition, and morphology. These methods involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form the desired material. This section details several key vapor-phase methodologies for synthesizing antimony oxide and antimony sulfide materials, which are often precursors or components in the formation of this compound.

Atomic Layer Deposition (ALD) of Antimony Oxide and Antimony Sulfide Thin Films and Nanostructures

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. researchgate.net This is achieved through sequential, self-limiting surface reactions. The ALD process for antimony compounds typically involves alternating exposures of the substrate to an antimony precursor and a co-reactant (an oxygen or sulfur source).

For the deposition of antimony oxide, various antimony precursors have been explored, including tris(dimethylamido)antimony(III) (Sb(NMe₂)₃), antimony pentachloride (SbCl₅), antimony triethoxide (Sb(OEt)₃), and triisopropylantimony (B11724269) (SbiPr₃). researchgate.netgoogle.comresearchgate.net The choice of oxygen source, such as ozone (O₃), water (H₂O), or hydrogen peroxide (H₂O₂), significantly influences the resulting oxide phase (Sb₂O₃ or Sb₂O₅) and the required deposition temperature. researchgate.netnih.gov For instance, the reaction between Sb(NMe₂)₃ and O₃ at 120°C yields smooth, amorphous films of antimony pentoxide (Sb₂O₅) with a growth rate of approximately 1.85 Å/cycle. mpg.de In contrast, using SbCl₅ with H₂O₂ allows for the deposition of Sb₂O₅ at a low temperature of 100°C. researchgate.net

For antimony sulfide (Sb₂S₃) synthesis via ALD, tris(dimethylamido)antimony(III) is a commonly used precursor, reacting with hydrogen sulfide (H₂S). researchgate.netirb.hrrafaldb.com This process can be conducted at temperatures as low as 120°C, yielding crystalline Sb₂S₃ films. researchgate.netrafaldb.com The self-limiting nature of ALD allows for the conformal coating of complex, high-aspect-ratio nanostructures, which has been demonstrated by depositing Sb₂O₅ and Sb₂S₃ nanotubes within nanoporous anodic alumina (B75360) membranes. mpg.de The as-deposited Sb₂S₃ films are typically amorphous and require a post-deposition annealing step, for example at 300°C in a nitrogen atmosphere, to achieve the crystalline stibnite phase. irb.hrrafaldb.com

| Deposited Material | Antimony Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film Properties | Reference |

|---|---|---|---|---|---|---|

| Sb₂O₅ | Sb(NMe₂)₃ | O₃ | 120 | 1.85 | Amorphous, smooth, optically transparent | mpg.de |

| Sb₂O₅ | SbCl₅ | H₂O₂ | 100 | N/A | Amorphous, uniform | researchgate.net |

| Sb₂O₃ | Sb(OEt)₃ / SbCl₃ | O₃ | N/A | N/A | N/A | google.com |

| Sb₂S₃ | Sb(NMe₂)₃ | H₂S | 120 - 150 | ~0.18 - 0.6 | Initially amorphous, crystalline after annealing | researchgate.netirb.hrrafaldb.com |

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursors in the gas phase near a heated substrate, leading to the formation of a solid thin film. Metal-Organic Chemical Vapor Deposition (MOCVD) is a variant that utilizes metal-organic compounds as precursors.

The synthesis of antimony oxide thin films via MOCVD has been accomplished using various metal-organic precursors at temperatures between 150°C and 650°C. researchgate.net Below 400°C, these methods can produce uniform films of pure cubic antimony trioxide (Sb₂O₃), also known as senarmontite. researchgate.net However, at temperatures exceeding 400°C, mixed-phase materials containing elemental antimony are often formed. researchgate.net

For the deposition of antimony sulfide, single-source precursors such as antimony thiolates (Sb(SR)₃) and asymmetric antimony dithiocarbamates (Sb[S₂CN(Me)R]₃) have been investigated. researchgate.netacs.org For example, low-pressure CVD using antimony thiolates at substrate temperatures of 300°C and 450°C resulted in the deposition of orthorhombic stibnite (Sb₂S₃). acs.org The purity and morphology of the films are highly dependent on the substrate temperature and precursor choice. researchgate.netacs.org A significant challenge in the CVD of antimony sulfide is the potential for oxidation at higher deposition temperatures, which can lead to the formation of mixed antimony oxide/sulfide films. researchgate.net

| Target Material | Precursor Type | Example Precursor | Deposition Temperature (°C) | Resulting Film Phase | Reference |

|---|---|---|---|---|---|

| Sb₂O₃ | Metal-Organic | Various | < 400 | Pure senarmontite (cubic Sb₂O₃) | researchgate.net |

| Sb₂O₃/Sb | Metal-Organic | Various | > 400 | Mixed phase (Sb₂O₃ and Sb) | researchgate.net |

| Sb₂S₃ | Antimony Thiolates | Sb(SBuᵗ)₃ | 300 - 450 | Orthorhombic stibnite | acs.org |

| Sb₂S₃/Oxides | Antimony Dithiocarbamates | Sb[S₂CN(Me)R]₃ | Higher temperatures | Mixed oxide/sulfide | researchgate.net |

Thermal Evaporation and Rapid Thermal Evaporation (RTE) of this compound

Thermal evaporation is a physical vapor deposition (PVD) technique where a source material is heated in a high-vacuum environment until it sublimes or evaporates. The resulting vapor then traverses the vacuum chamber and condenses on a cooler substrate, forming a thin film. This method is widely used for depositing antimony sulfide (Sb₂S₃) and antimony oxide films.

For Sb₂S₃ deposition, high-purity powder is typically used as the source material. researchgate.net The process is carried out under high vacuum (e.g., 10⁻⁵ Torr), with the substrate heated to a specific temperature, such as 400°C, to control the crystallinity and properties of the resulting film. researchgate.net This technique has been successfully employed to fabricate Sb₂S₃ thin films for solar cell applications. researchgate.net It is also possible to co-evaporate different materials, such as powders of Sb₂S₃ and antimony selenide (B1212193) (Sb₂Se₃), to produce mixed antimony sulfide selenide thin films with tunable bandgaps. researchgate.net

Rapid Thermal Evaporation (RTE) is a variation of thermal evaporation that has gained attention for its compatibility with commercial production lines, particularly for solar cells. researcher.life RTE allows for the fabrication of high-quality Sb₂S₃ and antimony selenide (Sb₂Se₃) films with high reproducibility. researcher.life Research has shown that the deposition pressure during the RTE process is a critical parameter affecting film quality. A novel two-step deposition strategy, involving a rapid deposition at low pressure followed by an in-situ anneal at a higher pressure, has been proposed to improve the quality of the absorber layers in solar cells. researcher.life

| Technique | Source Material | Substrate Temperature (°C) | Vacuum Pressure (Torr) | Application | Reference |

|---|---|---|---|---|---|

| Thermal Evaporation | Sb₂S₃ Powder | 400 | 10⁻⁵ | Thin Film Solar Cells | researchgate.net |

| Thermal Evaporation | Sb₂S₃ and Sb₂Se₃ Powders | 425 | N/A | Tunable Bandgap Solar Cells | researchgate.net |

| Rapid Thermal Evaporation (RTE) | Sb₂S₃ | N/A | 5 mTorr (deposition), 200 Torr (annealing) | High-quality absorber layers | researcher.life |

Sputtering Techniques for this compound Thin Films

Sputtering is a versatile PVD method where atoms are ejected from a solid target material by bombardment with energetic ions from a plasma. These ejected atoms then deposit onto a substrate, forming a thin film. The composition of the film generally reflects that of the target.

Radio Frequency (RF) sputtering is essential for depositing insulating or dielectric materials, as the alternating potential prevents charge buildup on the target surface. This technique can be used to deposit antimony oxide or sulfide films either from a compound target or by reactive sputtering from a metallic antimony target in the presence of oxygen or a sulfur-containing gas. For instance, tin dioxide (SnO₂) thin films, which are chemically similar to antimony oxides, have been deposited in RF mode from a metallic tin target in an Ar/O₂ atmosphere. mdpi.com Similarly, GaSb and InSb films have been deposited using RF power on compound targets. ufrgs.br The properties of the deposited films, such as crystallinity and stoichiometry, are highly dependent on parameters like RF power, substrate temperature, and working gas pressure. ufrgs.br

Magnetron sputtering utilizes strong magnetic fields to confine the plasma near the target, which increases the ionization efficiency and leads to higher deposition rates at lower pressures compared to conventional sputtering. This is a widely used industrial technique for thin film deposition. mdpi.com

Antimony sulfide (Sb₂S₃) thin films can be fabricated using RF magnetron sputtering of a metallic antimony target, followed by a post-deposition sulfurization step. arxiv.org Alternatively, reactive sputtering can be employed. The deposition temperature plays a crucial role; for example, depositions at room temperature may result in amorphous films, while higher temperatures (e.g., 400°C) can yield polycrystalline films. ufrgs.brmdpi.com Low-power magnetron sputtering has been used to deposit antimonene nanofilms with controllable thickness. mdpi.com The crystalline structure of these films was found to be determined by the deposition temperature, with room temperature deposition resulting in amorphous films and high-temperature deposition producing polycrystalline films. mdpi.com

| Technique | Target Material | Reactive Gas | Substrate Temperature | Key Process Parameters | Resulting Film Properties | Reference |

|---|---|---|---|---|---|---|

| RF Magnetron Sputtering | Metallic Antimony (Sb) | Sulfur (in post-anneal) | N/A | RF Power | Polycrystalline Sb₂S₃ after sulfurization | arxiv.org |

| RF Sputtering | GaSb Compound | None | 20 - 400°C | Power Density: 2.47 W/cm² | Amorphous at RT, polycrystalline at 400°C | ufrgs.br |

| Low-Power Magnetron Sputtering | Antimony (Sb) | None | Room Temp. or 300°C | Power: 1 W, Pressure: 3x10⁻³ Torr | Amorphous at RT, polycrystalline at 300°C | mdpi.com |

Pulsed Laser Deposition (PLD) of this compound

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power pulsed laser beam to ablate a target material and deposit it onto a substrate. In the context of antimony-based compounds, PLD has been effectively used for fabricating thin films of materials such as antimony selenosulfide and antimony oxide nanoparticles. aip.orguotechnology.edu.iq

The PLD process involves an energetic pulsed laser focused on the target material, leading to the ablation and transformation of a small amount of the material into a plasma plume. aip.org This plume, consisting of ions, electrons, atoms, and clusters, expands and travels towards the substrate in a vacuum chamber. The high kinetic energy of the ablated particles (around 100 eV) ensures strong adhesion and the formation of a dense, continuous film on the substrate surface. aip.org

For the synthesis of antimony selenosulfide (Sb₂(SₓSe₁₋ₓ)₃), a related chalcogenide, researchers have used Se–Sb₂S₃ mixed pellets as the target. aip.org The composition of the resulting thin film can be tuned by adjusting the ratio of Sb₂S₃ and Se in the target material. The substrate temperature is a critical parameter, with optimized conditions for high-performance films found to be around 425 °C. aip.org This method allows for the manipulation of the chemical composition, which in turn modifies the bandgap, morphology, and crystallinity of the films. aip.org

In a similar vein, PLD has been employed to synthesize antimony oxide (Sb₂O₃) nanoparticles by ablating a pure antimony (Sb) target in ultra-pure deionized water. uotechnology.edu.iq A Nd:YAG laser is used to irradiate the antimony plate, and the number of laser pulses can influence the properties of the resulting nanoparticles. The formation of Sb₂O₃ nanoparticles is confirmed by UV-Visible spectroscopy, which shows a maximum absorbance in the UV region. uotechnology.edu.iq

While direct research on the PLD of "this compound" is not extensively detailed in the provided results, the successful application of this technique for closely related antimony chalcogenides and oxides demonstrates its potential for synthesizing such mixed-anion compounds. The process parameters, such as target composition, laser energy, and substrate temperature, would be critical variables to control the stoichiometry and properties of the resulting this compound films.

Close Space Sublimation (CSS) for this compound Film Growth

Close Space Sublimation (CSS) is a physical vapor deposition technique well-suited for the large-scale manufacturing of thin films, particularly for photovoltaic applications. wikipedia.org The method involves placing a source material and a substrate in close proximity within a vacuum chamber. The source is heated to a temperature that causes it to sublimate, and the resulting vapor condenses on the cooler substrate, forming a thin film. wikipedia.org This technique is known for its high deposition rates and efficient material utilization.

The CSS process has been successfully applied to deposit antimony sulfide (Sb₂S₃) thin films for solar cells. aip.orgelsevierpure.com In a typical setup, high-purity Sb₂S₃ powder is used as the source material. aip.org The source and substrate temperatures are crucial parameters that are controlled independently to optimize the quality of the absorber layer. aip.orgelsevierpure.com For Sb₂S₃ deposition, source temperatures can range from 500 °C to 580 °C, while substrate temperatures are varied between 300 °C and 400 °C. aip.org The film thickness can be controlled by adjusting the deposition time, which can be as short as 30 to 100 seconds. aip.org

One of the challenges with CSS-processed Sb₂S₃ films is the tendency to form small grains with a high density of grain boundaries, which can lead to charge carrier recombination and lower device efficiency. researchgate.net A strategy to overcome this is to use a seed layer, such as a chemically bath-deposited Sb₂S₃ layer, to mediate the growth of larger-grained and more compact films. researchgate.net This seed-mediated approach has been shown to reduce defect density and improve the power conversion efficiency of Sb₂S₃ solar cells. researchgate.net

The table below summarizes typical process parameters for the CSS deposition of Sb₂S₃ thin films.

| Parameter | Value | Reference |

| Source Material | High Purity Sb₂S₃ Powder (99.999%) | aip.org |

| Substrate Temperature | 300 °C - 400 °C | aip.org |

| Source Temperature | 500 °C - 580 °C | aip.org |

| Chamber Base Pressure | ~5 mTorr | aip.org |

| Deposition Pressure | ~15 mTorr | aip.org |

| Deposition Time | 30 - 100 seconds | aip.org |

The CSS technique offers a scalable and cost-effective method for producing Sb₂S₃ thin films, and ongoing research focuses on optimizing the process to enhance the material quality and device performance. researchgate.net

Hybrid and Advanced Synthesis Strategies for this compound

Two-Step Synthesis Approaches for this compound Films

Two-step synthesis methods are widely employed for the fabrication of high-quality antimony sulfide (Sb₂S₃) thin films, offering better control over the material's properties. A common approach involves the initial deposition of an antimony-containing precursor film, followed by a post-deposition treatment, typically sulfurization, to convert it into the desired Sb₂S₃ phase. manipal.edumanipal.eduresearchgate.net

In one such method, a precursor film is deposited via thermal evaporation. manipal.edumanipal.edu This as-prepared film is then subjected to a sulfurization process in a customized Chemical Vapor Deposition (CVD) chamber at elevated temperatures. manipal.edu The sulfurization temperature is a critical parameter that significantly influences the structural, morphological, compositional, and optical properties of the final Sb₂S₃ film. manipal.eduresearchgate.net

Studies have shown that this two-step process can transform an initially impure and poorly crystalline film into a phase-pure and highly crystalline orthorhombic Sb₂S₃ structure. manipal.edumanipal.edu For instance, sulfurization at 400 °C has been found to produce films with improved grain structure, including the formation of nanorods on the surface. manipal.eduresearchgate.net This process also allows for the achievement of near-stoichiometric Sb₂S₃ films. manipal.edumanipal.edu

The table below outlines the effect of sulfurization temperature on the properties of Sb₂S₃ thin films in a two-step synthesis process.

| Sulfurization Temperature | Key Findings | Reference |

| Varied Temperatures | Transformation from impure, poor crystalline phase to phase-pure, highly crystalline orthorhombic structure. | manipal.edumanipal.edu |

| 400 °C | Formation of better grains with nanorods on the surface; achieves desired structure and morphology for photovoltaic applications. | manipal.eduresearchgate.net |

This two-step approach provides a robust method for fabricating high-quality Sb₂S₃ thin films with properties tailored for applications in optoelectronic devices, such as solar cells. manipal.edu

Microreactor-Assisted Soft Lithography (MASL) for Nanostructured this compound Patterns

Microreactor-Assisted Soft Lithography (MASL) is an innovative, one-step method for the direct synthesis and patterning of nanostructured thin films. This technique has been successfully applied to create additive-free antimony sulfide (Sb₂S₃) patterns. rsc.orgoregonstate.edu

The MASL process utilizes a continuous flow microreactor, which overcomes some of the limitations of conventional batch solution deposition methods. By maintaining a continuous flow, the process prevents the dissolution of the growing film, which can be an issue in batch processes. rsc.org This allows for the steady-state synthesis of nanostructured Sb₂S₃ thin films.

This method has been used to fabricate functional Sb₂S₃–Li coin cell battery prototypes. These batteries have demonstrated stable specific capacities of 600 mA h g⁻¹ for over 260 cycles at a C/2 charge rate, with high coulombic efficiencies of 96–98%. rsc.org The ability to directly pattern the nanostructured material during synthesis makes MASL a promising technique for the fabrication of micro-and nanostructured devices.

Green Synthesis Routes for this compound Nanomaterials

Green synthesis approaches aim to produce nanomaterials using environmentally friendly methods, often employing biological systems or non-toxic reagents.

One green synthesis route for antimony sulfide (Sb₂S₃) nanorods involves the thermolysis of an antimony diethyldithiocarbamate (B1195824) complex in various plant oils. researchgate.net The plant oils act as capping agents due to their carboxylic acid functionality. This single-step method produces Sb₂S₃ nanorods with an orthorhombic stibnite phase. The resulting nanorods have been shown to have a band gap in the range of 1.93 eV to 2.01 eV and exhibit high photocatalytic efficiency, degrading dyes like Janus Green and Rose Bengal by up to 99.9%. researchgate.net

Another green approach utilizes microorganisms for the synthesis of antimony sulfide nanoparticles. For example, the bacterium Serratia marcescens, isolated from the Caspian Sea, has been used for the intracellular biosynthesis of antimony sulfide nanoparticles. nih.govresearchgate.net In this process, the bacteria are cultured in the presence of an antimony precursor, such as antimony trichloride (B1173362) (SbCl₃). nih.gov The resulting nanoparticles are typically less than 35 nm in size. nih.gov Similarly, the fungus Fusarium oxysporum has also been investigated for the synthesis of antimony nanoparticles. nih.gov

The table below summarizes key features of these green synthesis methods.

| Synthesis Method | Precursors/Agents | Product Morphology | Key Findings | Reference |

| Thermolysis in Plant Oils | Antimony diethyldithiocarbamate, Plant oils | Nanorods | Orthorhombic stibnite phase, Band gap of 1.93-2.01 eV, High photocatalytic activity. | researchgate.net |

| Microbial Synthesis (S. marcescens) | Antimony trichloride (SbCl₃) | Nanoparticles | Intracellular synthesis, Particle size < 35 nm. | nih.gov |

These green synthesis routes offer promising, eco-friendly alternatives to conventional chemical methods for producing antimony sulfide nanomaterials.

Solution Process Synthesis of Copper-Antimony Sulfide Nanocrystals

Solution-based synthesis methods offer a versatile and scalable approach for producing copper-antimony-sulfide (CAS) nanocrystals with tunable properties. nih.govrsc.org These materials are of interest for applications in solution-processed solar cells. nih.gov

A variety of CAS phases, including CuSbS₂, Cu₃SbS₄, and Cu₁₂Sb₄S₁₃, can be synthesized by carefully controlling the reaction conditions. nih.govrsc.org The morphology, crystal phase, and electronic structure of the nanocrystals are highly dependent on the chemical composition. nih.gov

One novel solution-based method utilizes N,N′-diphenylthiourea as a sulfide precursor, which helps to balance the reactivity of the copper and antimony ions. rsc.org This approach has successfully synthesized the three aforementioned phases of CAS nanocrystals with tunable sizes. Notably, this method achieves a high yield of over 90% at a relatively low reaction temperature of 110 °C, making it a "green" synthesis route compared to other methods. rsc.org The resulting CAS nanocrystals exhibit strong optical absorption in the visible light region. rsc.org

Another approach involves the colloidal synthesis of CuSbS₂ nanocrystals in a high-boiling-point solvent using dodecanethiol as a ligand. researchgate.net The use of dodecanethiol helps to prevent the hydrolysis of the antimony precursor. The formation of CuSbS₂ in this system involves the initial nucleation of copper-rich nanocrystals, which then react with the remaining antimony precursors. researchgate.net The band gap of the resulting CuSbS₂ nanocrystals was measured to be approximately 1.59 eV. researchgate.net

The table below provides an overview of different solution-processed CAS nanocrystals and their properties.

| CAS Phase | Synthesis Method | Key Features | Band Gap | Reference |

| CuSbS₂, Cu₃SbS₄, Cu₁₂Sb₄S₁₃ | Solution-based with N,N′-diphenylthiourea | High yield (>90%), Low reaction temperature (110 °C) | Tunable | rsc.org |

| CuSbS₂ | Colloidal synthesis with dodecanethiol | Phase-pure chalcostibite | ~1.59 eV | researchgate.net |

| CuSbS₂, Cu₃SbS₄, Cu₁₂Sb₄S₁₃ | General solution process | Used for solution-processed solar cells | Varies with phase | nih.gov |

These solution-based methods provide a pathway to producing a range of copper-antimony sulfide nanocrystals with controlled phase and properties for various electronic and optoelectronic applications. rsc.org

Advanced Characterization Techniques for Antimony Oxide Sulfide Structures

Crystallographic and Phase Analysis

Crystallographic and phase analysis techniques are fundamental in identifying the atomic arrangement and phase composition of antimony oxide sulfide (B99878) compounds. These analyses provide insights into the material's crystalline nature, which is intrinsically linked to its electronic and optical properties.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary and non-destructive technique used for the qualitative and quantitative analysis of crystalline materials. It operates by directing X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phases present, as the peak positions are determined by the lattice parameters of the crystal structure. For antimony sulfide (Sb₂S₃), XRD is instrumental in confirming the formation of the desired crystalline phase, typically the orthorhombic stibnite (B1171622) structure, and in identifying any secondary phases or impurities. For instance, XRD patterns of Sb₂S₃ thin films heated in nitrogen match the standard diffraction files for stibnite.

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique optimized for the analysis of thin films and surfaces. By using a very small, fixed angle of incidence for the X-ray beam (typically less than one degree), the penetration depth of the X-rays is limited to the near-surface region. This surface sensitivity is crucial for characterizing thin films of antimony oxide sulfide, as it minimizes signal interference from the underlying substrate, which can dominate conventional XRD scans. GIXRD is particularly effective for investigating the crystallinity of films that are only tens of nanometers thick and can also be used to study amorphous materials, which produce broad scattering features at low angles.

Table 1: Crystallographic Data for Antimony Sulfide (Stibnite) Identified by XRD

| Property | Value | Source |

| Compound | Antimony Sulfide (Sb₂S₃) | |

| Crystal System | Orthorhombic | |

| Standard | Stibnite | |

| Lattice Constants | a = 11.239 Å, b = 11.319 Å, c = 3.841 Å |

Selected-Area Electron Diffraction (SAED) for Amorphous and Crystalline Characterization

Selected-Area Electron Diffraction (SAED) is a powerful technique performed within a Transmission Electron Microscope (TEM) to determine the crystallinity of a material from a specific, localized area. A parallel electron beam is directed onto the sample, and the resulting diffraction pattern is observed on a screen. The nature of this pattern provides direct information about the atomic arrangement.

The interpretation of SAED patterns is as follows:

Single Crystalline: A regular pattern of sharp, distinct spots indicates a single crystal, where all atoms are arranged in a continuous, ordered lattice.

Polycrystalline: A series of concentric rings is characteristic of a polycrystalline material, which is composed of many small, randomly oriented crystallites. Each ring corresponds to a specific set of lattice planes satisfying the Bragg diffraction condition.

Amorphous: A pattern of broad, diffuse rings signifies an amorphous material, which lacks long-range atomic order.

In the study of antimony compounds, SAED can confirm the crystalline nature of nanoparticles and thin films. For example, SAED patterns of antimony trioxide (Sb₂O₃) have been indexed to the face-centered cubic (FCC) structure, while patterns from specific facets can identify the crystal orientation, such as the (111) surface. This technique is invaluable for distinguishing between amorphous precursor materials and the final crystalline product after processing.

Table 2: Interpretation of SAED Patterns for Material Characterization

| SAED Pattern | Material Structure | Description |

| Regular spots | Single Crystalline | Indicates a highly ordered, continuous crystal lattice. |

| Concentric rings | Polycrystalline | Formed by the diffraction from numerous, randomly oriented crystallites. |

| Diffuse halos | Amorphous | Results from the lack of long-range atomic order. |

Phase Transformation Studies (e.g., Amorphous to Polycrystalline) in this compound Materials

The transition from an amorphous to a polycrystalline state is a critical phase transformation for this compound materials, particularly in the fabrication of thin-film devices like solar cells. As-deposited films, for instance by radio frequency sputtering, are often amorphous. These amorphous films can be converted into a more desirable polycrystalline structure through post-deposition treatments, such as annealing in a controlled atmosphere (e.g., sulfur vapors).

This transformation is driven by thermal energy, which allows atoms to rearrange from a disordered, amorphous state into an ordered, crystalline lattice. The process significantly alters the material's properties. For example, amorphous antimony sulfide has a wider optical bandgap (e.g., 2.24 eV) compared to its crystalline counterpart (e.g., 1.73 eV). The study of this transformation is crucial for optimizing film quality. In the hydrothermal deposition of Sb₂S₃, the presence and characteristics of presynthesized amorphous Sb₂S₃ particles can act as nucleation sites, influencing the kinetics of crystallization and the final quality of the absorber layer. Techniques like XRD and electron microscopy are essential for monitoring these structural changes, confirming the completion of the phase transition and characterizing the resulting crystalline structure. The transition from antimony oxide to antimony sulfide through processes like hydrothermal synthesis also represents a key

Elemental Composition and Chemical State Analysis

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Stoichiometry

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used to determine the elemental composition of a material. When applied to this compound, EDX provides quantitative information on the atomic percentages of antimony (Sb), sulfur (S), and oxygen (O), allowing for the verification of its stoichiometry.

EDX analysis is crucial for confirming the successful synthesis of this compound and for studying how different synthesis parameters or post-deposition treatments affect its elemental makeup. For example, in the synthesis of antimony sulfide (Sb₂S₃) thin films by pulsed laser deposition, EDX has been used to track the atomic percentages of Sb and S. In as-grown films, the composition was found to be approximately 36% Sb and 64% S.

Post-deposition annealing can alter the elemental stoichiometry. It has been observed that with annealing at temperatures up to 300 °C, the percentage of sulfur increases while the percentage of antimony decreases, reaching final values of around 30.5% Sb and 69.5% S. This shift in composition can have a direct impact on the material's properties.

The table below presents EDX data for antimony sulfide thin films under different annealing conditions.

| Annealing Temperature (°C) | Antimony (Sb) Atomic % | Sulfur (S) Atomic % | Reference |

| As-grown (No Annealing) | 36 | 64 | |

| 300 | 30.5 | 69.5 |

This data highlights the importance of EDX in quantitatively assessing the elemental composition and stoichiometry of this compound, providing essential feedback for materials synthesis and processing.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is indispensable for determining the oxidation states of antimony and sulfur and for detecting the presence of oxide species on the surface.

XPS analysis of antimony sulfide (Sb₂S₃) often reveals the presence of surface oxidation due to exposure to ambient conditions. High-resolution XPS spectra of the Sb 3d and S 2p regions are particularly informative. The Sb 3d spectrum can be deconvoluted to identify peaks corresponding to Sb³⁺ in Sb₂S₃ and potentially other oxidation states like Sb⁵⁺ if oxides are present. Similarly, the S 2p spectrum can distinguish between sulfide (S²⁻) in Sb₂S₃ and sulfate species that may form on the surface.

While surface oxidation is a common finding in XPS, it is important to correlate these surface-sensitive results with bulk characterization techniques like X-ray diffraction (XRD) and Raman spectroscopy. In many cases, the oxidation is confined to the surface and is not representative of the bulk material, which may show no evidence of oxide formation.

The ability of XPS to probe the chemical states at the material's surface is critical for understanding surface-related phenomena that can influence the performance of devices incorporating this compound.

Vibrational Spectroscopy

Raman Spectroscopy for Phonon Modes and Lattice Vibrations

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is a powerful tool for investigating the vibrational characteristics and structural properties of this compound.

The Raman spectrum of antimony sulfide (Sb₂S₃) in its crystalline stibnite phase exhibits several characteristic phonon modes. These modes provide a fingerprint for the material's crystal structure. Typical Raman peaks for stibnite Sb₂S₃ are observed at approximately 144, 192, 251, 280, and 322 cm⁻¹.

The peaks at 280 and 322 cm⁻¹ are assigned to the antisymmetric and symmetric Sb-S stretching vibrations, respectively. The modes at 144, 192, and 251 cm⁻¹ correspond to the antisymmetric and symmetric bending vibrations of S-Sb-S. The presence and sharpness of these peaks are indicative of the material's crystallinity and phase purity. Any shifts in peak positions or the appearance of new peaks can indicate changes in the crystal structure, strain, or the incorporation of dopants.

Raman spectroscopy is also highly effective in distinguishing between the amorphous and crystalline phases of antimony sulfide. Amorphous films typically show broad, less-defined Raman features, while crystalline films exhibit sharp, well-defined peaks corresponding to the stibnite structure. This makes Raman spectroscopy a valuable tool for monitoring the crystallization process during annealing.

Spectroscopic Ellipsometry for Film Thickness and Optical Constants

Spectroscopic ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It is a highly sensitive and non-destructive method for determining film thickness and optical constants, such as the refractive index (n) and extinction coefficient (k).

For this compound thin films, spectroscopic ellipsometry is employed to accurately measure the film thickness, which is a critical parameter in many optical and electronic device applications. The technique involves analyzing the change in polarization of light upon reflection from the sample surface over a range of wavelengths.

By fitting the experimental ellipsometry data to a suitable optical model, it is possible to extract not only the film thickness but also the wavelength-dependent optical constants (n and k). These constants are fundamental material properties that govern how light propagates through and is absorbed by the material. The band gap of the semiconductor can also be derived from the extinction coefficient spectrum.

For example, spectroscopic ellipsometry has been used to measure the thickness of antimony oxide films grown by atomic layer deposition, confirming a linear growth rate. The precise determination of film thickness and optical constants provided by spectroscopic ellipsometry is essential for the design and optimization of optoelectronic devices based on this compound.

Profilometry for Film Thickness Measurements

Profilometry, specifically stylus profilometry, is a widely utilized ex-situ technique for the precise measurement of thin film thickness. This direct physical measurement method is crucial for characterizing this compound films, as thickness is a fundamental parameter that influences many of the material's optical and electrical properties.

The technique operates by moving a fine-tipped stylus with a controlled force across the surface of a sample. A step is created on the substrate, typically by masking a portion of it during the deposition process or by selectively etching a part of the film post-deposition. As the stylus traverses from the substrate to the film, its vertical displacement is recorded by a sensitive transducer. This vertical change corresponds directly to the thickness of the film.

Several factors can be controlled during the measurement process to ensure accuracy, including the stylus force, scan speed, and scan length. For this compound films, which can be sensitive to mechanical stress, a low stylus force is generally preferred to avoid scratching or damaging the film surface. The scan speed is also optimized to be slow enough to accurately trace the surface topography without introducing significant vibrations or mechanical noise into the measurement.

Detailed Research Findings

In a study investigating the thickness-dependent performance of antimony sulfide (Sb₂S₃) thin films for photoelectrochemical applications, researchers utilized a Bruker Dektak stylus profilometer to measure the thickness of films prepared by thermal evaporation. The study systematically varied the deposition time to achieve a range of film thicknesses, which were then correlated with the material's structural, optical, and electrical properties. The precise thickness measurements obtained via profilometry were essential for establishing these relationships. researchgate.net

Another research effort focused on antimony sulfide thin films produced by chemical bath deposition reported film thicknesses of 130 nm and 170 nm for films grown at pH values of 9.5 and 10, respectively. researchgate.net While the specific measurement technique was not detailed, profilometry is a standard method for such characterization.

The following table summarizes the film thickness data for antimony sulfide thin films as determined by stylus profilometry in the aforementioned study. researchgate.net

These findings highlight the capability of profilometry to provide accurate and reproducible thickness measurements for this compound thin films, which is critical for optimizing their performance in various applications.

Fundamental Electronic and Optical Properties of Antimony Oxide Sulfide

Electronic Band Structure Analysis

The electronic band structure of a material dictates its electrical and optical properties. For antimony oxide sulfide (B99878), theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into its fundamental electronic characteristics.

The nature of the band gap, whether direct or indirect, determines the efficiency of electron-hole pair generation and recombination. In a direct band gap semiconductor, the minimum energy state of the conduction band and the maximum energy state of the valence band occur at the same crystal momentum (k-vector). This alignment allows for efficient absorption and emission of photons.

For certain antimony oxide sulfide compounds, such as Sr₂Sb₂O₂S₃, electronic structure calculations have revealed a direct band gap. acs.org In these calculations, both the valence band maximum and the conduction band minimum are located at the Γ point (0, 0, 0) of the Brillouin zone. acs.org This direct gap characteristic is advantageous for optoelectronic applications as it facilitates efficient electron excitation directly from the valence band to the conduction band through photon absorption alone. liverpool.ac.uk In contrast, many binary antimony oxides are found to be indirect band gap materials, with some exceptions among their β-polymorphs. researchgate.netacs.orgsemanticscholar.org The presence of p-orbital character at both the valence and conduction band edges can enhance the transition probability and lead to a greater absorption coefficient in materials with direct band gaps. liverpool.ac.uk

Analysis of the density of states (DOS) provides insight into the contribution of different atomic orbitals to the electronic bands. For antimony oxide sulfides, the electronic states near the band edges are primarily composed of orbitals from antimony, oxygen, and sulfur.

The energy separation between the Valence Band Maximum (VBM), the highest occupied energy level, and the Conduction Band Minimum (CBM), the lowest unoccupied energy level, defines the band gap of a semiconductor. liverpool.ac.uk The precise location of the VBM and CBM in the Brillouin zone is critical for understanding the material's electronic and optical transition properties.

As indicated by DFT calculations for the this compound compound Sr₂Sb₂O₂S₃, both the VBM and CBM are located at the Γ point. acs.org This positioning confirms the direct nature of the band gap in this specific material. acs.org The energy of the VBM and CBM determines the potential for a material to participate in oxidation and reduction reactions, respectively, which is a crucial factor for applications in photoelectrochemistry. uclouvain.be

The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences their mobility and, consequently, the electrical conductivity of the material. A lower effective mass generally leads to higher carrier mobility.

This compound has been shown to possess very low effective masses for both electrons and holes, indicating the potential for high charge carrier mobility. acs.org DFT calculations attribute these low effective mass values to the specific nature and strength of the bonding between the lone pair electrons and the anions in the crystal structure. acs.org The presence of cations like Sb⁵⁺ can induce low electron effective masses due to the adequate hybridization of their s orbitals with oxygen. researchgate.net

Table 1: Calculated Charge Carrier Effective Masses for Sr₂Sb₂O₂S₃

| Charge Carrier | Effective Mass (m/m₀) | Reference |

|---|---|---|

| Electron (mₑ) | 0.191 | acs.org |

| Hole (mₕ*) | 0.276 | acs.org |

*m₀ represents the rest mass of an electron.

Optical Absorption and Emission Phenomena

The interaction of this compound with light is characterized by its absorption and emission properties, which are fundamental to its use in optoelectronic devices.

The absorption coefficient (α) measures how well a material absorbs light at a particular wavelength. Materials with high absorption coefficients can absorb a significant fraction of incident light within a very short distance.

Antimony-based chalcogenides, including sulfides, are known for their high absorption coefficients, often exceeding 10⁵ cm⁻¹ in the visible light region of the electromagnetic spectrum. researchgate.netrsc.orgwikipedia.org This strong absorption is a key property for photovoltaic applications. researchgate.net While specific data for the mixed this compound is limited, studies on the closely related antimony sulfide (Sb₂S₃) show a high absorption coefficient and significant reflectivity in the visible light region (1.65 - 3.1 eV), making it a promising material for solar cells. researchgate.net The onset of the optical absorption edge in Sb₂S₃ occurs at approximately 1.61 eV, corresponding to its fundamental band gap. researchgate.net Given the similar electronic structures, this compound is expected to exhibit comparable high absorption characteristics in the visible spectrum.

Table 2: Calculated Optical Properties of Antimony Sulfide (Sb₂S₃)

| Property | Value | Direction | Reference |

|---|---|---|---|

| Absorption Coefficient (α) | 172.674 cm⁻¹ | x-direction | researchgate.net |

| 152.248 cm⁻¹ | y-direction | researchgate.net | |

| 167.867 cm⁻¹ | z-direction | researchgate.net | |

| Optical Absorption Edge | 1.61 eV | - | researchgate.net |

Photothermal Deflection Spectroscopy (PDS) for Sub-bandgap Trap States

Photothermal Deflection Spectroscopy (PDS) is a highly sensitive technique used to measure weak optical absorption, making it particularly suitable for characterizing sub-bandgap trap states in semiconductor materials. These trap states, which are energy levels within the bandgap, can significantly impact a material's electronic and optical properties by trapping charge carriers and acting as recombination centers.

In the context of antimony-based chalcogenides, PDS has been employed to investigate the quality of thin films. Research on antimony sulfide (Sb2S3) films, a closely related compound to this compound, has shown that the deposition method directly influences the density of these sub-bandgap trap states. Specifically, PDS analysis revealed that Sb2S3 films deposited through certain chemical bath deposition methods exhibit a lower density of sub-bandgap trap states when compared to those produced by standard protocols. researchgate.net A lower trap-state density is generally desirable for photovoltaic and other optoelectronic applications, as it leads to improved charge carrier lifetime and device performance.

Investigations of Optical Transparency and Refractive Index

The optical properties of this compound, particularly its transparency and refractive index, are critical for its application in optical and photonic devices. Antimony-based glasses and compounds are known for possessing a high refractive index, which is a key characteristic for manipulating light. core.ac.ukcore.ac.uk

Antimony trisulfide (Sb2S3), a foundational component of this compound, is a semiconductor with a direct band gap that can range from 1.8 to 2.5 eV. wikipedia.org This band gap value dictates its optical transparency window. Materials with a high refractive index, like Sb2S3 which has a refractive index of approximately 4.046, are valuable for applications in lenses, waveguides, and other photonic components. wikipedia.org Studies on antimony oxide glasses have demonstrated their potential as environmentally friendly alternatives to lead-based glasses due to their high refractive index and optical dispersion characteristics. core.ac.uk The specific values for transparency and refractive index can be influenced by the material's composition, crystallinity, and the presence of any dopants.

| Property | Value | Compound |

| Refractive Index (n) | 4.046 | Antimony Trisulfide (Sb2S3) |

| Band Gap (Eg) | 1.8–2.5 eV | Antimony Trisulfide (Sb2S3) |

Electrical Transport Characteristics

Conductivity and Resistivity Studies

The electrical conductivity and resistivity of this compound are fundamental parameters that determine its suitability for electronic applications. Studies on bulk antimony sulfide (Sb2S3) have investigated its AC electrical conductivity across a range of frequencies and temperatures. ekb.eg The AC conductivity, σac(ω), was found to follow a power-law relationship with frequency, σac(ω) = Gωs, where 's' is a frequency exponent that decreases with rising temperature. ekb.eg This behavior suggests that the correlated barrier hopping (CBH) model is the dominant conduction mechanism. ekb.eg

| Parameter | Finding | Temperature/Frequency Range |

| AC Conductivity | Follows the power relation σac(ω) = Gωs | 10²–10⁶ Hz |

| Conduction Mechanism | Correlated barrier hopping (CBH) is predominant | 303-393 K |

| Photo-conductivity | ~10⁻⁶ Ω⁻¹ cm⁻¹ (n-type) | Not specified |

| Activation Energy (ΔE) | Decreases from 117 meV to 89 meV with increasing frequency | Not specified |

Charge Transfer Efficiency in this compound Architectures

Charge transfer is a critical process in solar cells and other optoelectronic devices, where photogenerated electrons and holes must be efficiently separated and transported to their respective electrodes. bohrium.com In architectures based on antimony sulfide and its derivatives, enhancing charge transfer efficiency is key to improving device performance. bohrium.com

Spectroscopic studies on antimony sulfide-based junctions have elucidated the timescales of these processes. It has been shown that photo-induced charge transfer occurs on a very fast, sub-10-picosecond timescale. acs.org Research has focused on two primary strategies to enhance charge transfer:

Shortening the path length: Creating intimate contact between the antimony sulfide light-absorbing layer and the charge transport layers (like the hole transport layer, or HTL) reduces the distance charge carriers must travel, minimizing opportunities for recombination. bohrium.com

Increasing the driving force: Engineering the energy levels of the different layers in the device (e.g., TiO2/Sb2S3/SbSI/HTL) can create a more favorable energetic landscape that promotes efficient charge separation. bohrium.com

Achieving efficient charge separation is crucial, and interfaces play a significant role. For instance, the inclusion of a thin zinc sulfide (ZnS) layer has been shown to improve charge separation compared to devices without it. acs.org

Frequency-Dependent Electrical Response and Polarization Phenomena

The electrical response of this compound materials when subjected to an alternating electric field provides insight into their dielectric properties and polarization mechanisms. Investigations into hybrid systems of antimony sulfide nanoparticles stabilized within an aniline (B41778) matrix have explored their dielectric capacitance and electric field-induced polarization under varying frequencies and temperatures. rsc.org

In these systems, a stable, fatigue-free polarization of 0.18 μC cm⁻² was achieved under an electric field of 9 kV mm⁻¹. rsc.org Studies on bulk antimony sulfide have shown that both the dielectric constant and dielectric loss are noticeably dependent on frequency and temperature. ekb.eg For instance, over a frequency range of 10²–10⁶ Hz and a temperature range of 303-393 K, the dielectric constant was observed to vary significantly. ekb.eg This frequency dependence is linked to different polarization mechanisms within the material, which can include electronic, ionic, and interfacial polarization, each contributing at different frequency regimes.

| Parameter | Observed Value/Behavior | Conditions |

| Fatigue-Free Polarization | 0.18 μC cm⁻² | Electric field of 9 kV mm⁻¹ |

| Dielectric Constant | Varies significantly with frequency and temperature | 10²–10⁶ Hz; 303-393 K |

| Dielectric Loss | Varies significantly with frequency and temperature | 10²–10⁶ Hz; 303-393 K |

Theoretical and Computational Studies of Antimony Oxide Sulfide

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of materials from the fundamental laws of quantum mechanics. DFT has been widely used to study antimony sulfide (B99878) (Sb₂S₃), a key precursor and component in the antimony-sulfur-oxygen system.

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. Different approximations are used depending on the desired balance between computational cost and accuracy.

Generalized Gradient Approximation (GGA): Functionals based on GGA, such as the Perdew-Burke-Ernzerhof (PBE) functional, are widely used. However, they are known to often underestimate the band gaps of semiconductors. nih.govresearchgate.net

Engel-Vosko Generalized Gradient Approximation (EV-GGA): The EV-GGA functional has been shown to provide more accurate predictions for the electronic and optical properties of antimony sulfide (Sb₂S₃). researchgate.netutm.myresearchgate.net For instance, DFT calculations using the EV-GGA functional determined the indirect band gap of bulk Sb₂S₃ to be 1.661 eV, which aligns well with experimental measurements. sdiarticle3.com Another study using EV-GGA calculated a band gap of 1.60 eV, also in close agreement with experimental data. researchgate.net

Heyd-Scuseria-Ernzerhof (HSE06): The HSE06 hybrid functional includes a portion of exact Hartree-Fock exchange, which generally yields more accurate band gaps for semiconducting materials compared to standard GGA functionals. researchgate.net While computationally more expensive, HSE06 is recognized for providing significant improvements in the description of metal oxides and other materials where GGA may be insufficient. researchgate.netresearchgate.netdiva-portal.org For many oxides, the standard HSE06 functional accurately describes the band gap, though in some cases, the mixing parameter is adjusted to better fit experimental values. researchgate.netub.edu

Below is an interactive data table summarizing calculated band gap values for Antimony Sulfide (Sb₂S₃) using different theoretical approaches.

| Method/Functional | Calculated Band Gap (eV) | Reference |

| EV-GGA | 1.60 | researchgate.net |

| EV-GGA | 1.661 | sdiarticle3.com |

This table illustrates the consistency of the EV-GGA functional in predicting the band gap of Sb₂S₃, which is in good agreement with experimental ranges.

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In elements with high atomic numbers like antimony, SOC can significantly influence the electronic band structure. arxiv.org However, for antimony sulfide (Sb₂S₃), multiple studies have concluded that the effects of SOC on its electronic properties are negligible. researchgate.netutm.myresearchgate.net These investigations, which performed calculations both with and without considering SOC, found no significant changes to the band structure or density of states. researchgate.netresearchgate.net

In contrast, SOC plays a fundamental role in the electronic properties of other antimony-based systems, such as single-layer antimony (antimonene). researchgate.net In these materials, a strong intra-atomic spin-orbit interaction leads to significant splitting of the valence band edge. researchgate.net The influence of SOC is also critical in creating and modifying spin splitting in antimonene with vacancy defects. rsc.org This highlights that the impact of SOC is highly dependent on the specific structure and dimensionality of the antimony compound.

First-principles simulations are crucial for elucidating the complex molecular interactions that govern the behavior of antimony compounds in various environments. ucl.ac.uk First-principles molecular dynamics (FPMD) simulations, for example, have been used to understand the solution chemistry of antimony(V). nih.govresearchgate.net These studies reveal detailed information about the coordination and structure of aqueous antimony species, such as the octahedral configuration of antimonic acid and its deprotonated form, [Sb(OH)₆]⁻. nih.govresearchgate.net

DFT calculations are also employed to study the adsorption and interaction of antimony species with mineral surfaces. acs.orgfigshare.com By calculating adsorption energies and analyzing the electronic structure, researchers can determine the strength and nature of the bonds formed between an antimony oxyanion and a surface like α-Al₂O₃. acs.orgfigshare.com These studies have shown a preference for bidentate and tridentate bonding geometries. figshare.com Such atomic-scale insights into surface chemistry and molecular interactions are essential for understanding the fate of antimony in natural environments and for developing new materials. ucl.ac.ukresearchgate.net

Thermodynamic Modeling of Antimony Oxide Sulfide Reactions

Thermodynamic modeling is essential for understanding and optimizing industrial processes involving antimony compounds, such as smelting and roasting. By calculating key thermodynamic quantities, it is possible to predict the feasibility of reactions and the stability of different chemical phases.

The feasibility of a chemical reaction under specific temperature and pressure conditions is determined by the change in Gibbs free energy (ΔG). chemguide.co.uk A reaction is considered thermodynamically feasible, or spontaneous, if the value of ΔG is negative. docbrown.infochemistrystudent.com

Thermodynamic calculations have been applied to new methods for processing antimony sulfide, such as sulfur-fixing roasting, which aims to reduce sulfur dioxide pollution. ceon.rsresearchgate.netjmmab.com In one such process, antimony sulfide (Sb₂S₃) is roasted with zinc oxide (ZnO) to produce antimony(III) oxide (Sb₂O₃) and zinc sulfide (ZnS). The Gibbs free energy change (ΔGθ) for this reaction was calculated to be below -60 kJ/mol in the temperature range of 673 K to 1073 K, indicating that the reaction is theoretically feasible across this range. ceon.rsresearchgate.netjmmab.com

The table below shows the calculated Gibbs free energy change for the reaction: Sb₂S₃(s) + 3ZnO(s) → Sb₂O₃(s) + 3ZnS(s).

| Temperature (K) | Gibbs Free Energy Change (ΔGθ) (kJ/mol) | Feasibility | Reference |

| 373 - 1273 | Negative | Feasible | ceon.rs |

| 673 - 1073 | Below -60 | Highly Feasible | researchgate.netjmmab.com |

This data confirms the thermodynamic viability of the sulfur-fixing roasting process as an alternative to traditional smelting.

Equilibrium calculations are used to predict which chemical species will be most stable (predominant) under a given set of conditions and to understand the behavior of volatile species. In the oxygen-enriched smelting of antimony sulfide, thermodynamic analysis of the Sb-S-O system indicates that an increase in temperature is beneficial for the formation and stability of Sb₂O₃. researchgate.net

Furthermore, these equilibrium calculations show that during the oxidation process, antimony primarily volatilizes into the gas phase, with only a small amount forming non-volatile antimony oxides. researchgate.net The tendency for antimony sulfide to volatilize is a key aspect of its processing. Studies on the volatilization of Sb₂S₃ under vacuum conditions have been conducted to optimize its separation and purification from complex ores. mdpi.comsemanticscholar.org For instance, experiments have shown that a volatilization rate of 92.81% can be achieved at 800 °C and an evaporation pressure of 0.2 atm. mdpi.com This controlled volatilization is crucial for producing high-purity antimony compounds and for separating them from less volatile materials like gold. mdpi.com

Kinetic Studies of this compound Chemical Processes

The kinetic analysis of chemical processes involving antimony oxide and sulfide compounds is crucial for understanding and optimizing industrial applications such as smelting, roasting, and the synthesis of functional materials. These studies primarily focus on the transformation between antimony sulfides and oxides, providing insights into reaction rates, influencing factors, and the underlying mechanisms of conversion.

Apparent Activation Energy Determination

The apparent activation energy (Ea) is a key kinetic parameter that quantifies the temperature sensitivity of a reaction rate. For chemical processes involving the conversion of antimony sulfide to antimony oxide, various studies have determined the apparent activation energy under different conditions. These values are critical for controlling the reaction kinetics in metallurgical processes.

The oxidation of stibnite (B1171622) (Sb₂S₃), the most common antimony sulfide mineral, has also been the subject of kinetic analysis. The oxidation of stibnite to valentinite (Sb₂O₃) was found to have an apparent activation energy of 90.3 kJ/mol mdpi.com. This value is in close agreement with other studies on the non-isothermal oxidation of synthetic antimony trisulfide in air mdpi.com.

The following table summarizes the apparent activation energies determined for various chemical processes involving the transformation of antimony sulfide.

| Chemical Process | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Sulfur-Fixing Stage of Antimony Sulfide | 233.4 | researchgate.net |

| Reduction Stage of Antimony Sulfide | 288.59 | researchgate.net |

| Sulfur-Fixing Roasting of Sb₂S₃ with ZnO | 189.72 | |

| Oxidation of Stibnite (Sb₂S₃) to Valentinite (Sb₂O₃) | 90.3 | mdpi.com |

Reaction Mechanism Models (e.g., Phase Boundary Reaction Model)

To describe the kinetics of solid-state reactions, such as the transformation of antimony sulfide, various reaction mechanism models are employed. These models provide a mathematical framework to understand how the reaction proceeds at a microscopic level. One of the prominent models used to describe the kinetics of antimony sulfide conversion is the phase boundary reaction model.

In the context of the sulfur-fixing roasting of antimony sulfide with zinc oxide, the reaction mechanism was determined to follow the phase boundary reaction model. This suggests that the reaction between solid Sb₂S₃ and solid ZnO proceeds at the interface of these two reactants, with the rate being governed by the chemical reaction occurring at this boundary.

Other studies on the oxidation of stibnite have utilized the shrinking core model, which is conceptually similar to the phase boundary reaction model. In this model, the reaction is considered to occur on the surface of the unreacted core of the solid particle, and this core shrinks as the reaction progresses. The rate of reaction in the oxidation of stibnite was found to be controlled by the surface chemical reaction mdpi.com.

Functional Applications of Antimony Oxide Sulfide Materials

Energy Conversion and Storage Systems

Antimony oxide sulfide (B99878) materials are gaining significant attention for their versatile applications in energy conversion and storage technologies. Their unique optoelectronic and electrochemical properties make them suitable candidates for a range of devices, from next-generation solar cells to high-capacity rechargeable batteries.

Photovoltaic Devices

In the realm of photovoltaics, antimony sulfide (Sb₂S₃), often with surface oxidation, is an emerging material valued for being composed of earth-abundant and non-toxic elements. pv-magazine.com Its favorable electronic and optical properties, including a direct band gap and high absorption coefficient, position it as a promising component in various solar cell architectures. pv-magazine.comunifr.chresearchgate.net

Antimony sulfide is a promising light-absorbing material for thin-film solar cells, primarily due to its suitable direct band gap of approximately 1.7 eV and a high absorption coefficient in the visible spectrum (α ≈ 1.8 x 10⁵ cm⁻¹ at 450 nm). unifr.chresearchgate.net These characteristics allow for efficient light harvesting with relatively thin layers, reducing material consumption and cost. researchgate.net Sb₂S₃ is considered a viable alternative to established thin-film technologies like Cadmium Telluride (CdTe) and Copper Indium Gallium Selenide (B1212193) (CIGS), which contain toxic or rare elements. pv-magazine.com

The typical architecture of an antimony sulfide solar cell consists of a transparent conductive oxide (like fluorine-doped tin oxide, FTO), a buffer layer (often Cadmium Sulfide, CdS), the Sb₂S₃ absorber layer, a hole transport layer (HTL) such as spiro-OMeTAD, and a metal back contact like gold (Au). pv-magazine.com The quality of the Sb₂S₃ film is critical to device performance, with fabrication methods like hydrothermal deposition being optimized to control film thickness, morphology, and grain orientation. pv-magazine.comnih.gov

A notable aspect of Sb₂S₃ solar cells is the beneficial role of partial surface oxidation. A brief post-heat treatment of the absorber layer in air can form a thin antimony oxide layer on the Sb₂S₃ surface. unifr.chrsc.org This oxide layer acts as a barrier that reduces charge carrier recombination at the interface between the Sb₂S₃ absorber and the hole transport layer, leading to a significant improvement in the solar cell's power conversion efficiency (PCE). unifr.chrsc.org Research has demonstrated that optimizing hydrothermal growth and post-annealing processes can yield PCEs approaching 8%. pv-magazine.com

Performance of Antimony Sulfide Thin Film Solar Cells

| Device Structure | Key Processing Step | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|---|

| FTO/CdS/Sb₂S₃/spiro-OMeTAD/Au | Optimized hydrothermal growth and light soaking | - | - | 7.69% | pv-magazine.com |

| Sensitized Solar Cell | Brief heat treatment in air (partial oxidation) | - | - | Increased from 1.4% to 2.4% | unifr.chrsc.org |

| SnO₂:F–CdS–Sb₂S₃–CuS–Ag(paint) | Chemical bath deposition | ~460 mV | ~0.4 mA/cm² | - | sci-hub.se |

| CdS/Sb₂S₃/C-Ag | Chemical deposition | up to 640 mV | 2-5 mA/cm² | 0.5-1% | researchgate.net |

Antimony sulfide thin films are being explored as photoanodes for solar-driven photoelectrochemical (PEC) water splitting to produce hydrogen. osti.govnih.gov The material's band gap of ~1.72-1.75 eV is considered near-optimal for this application, allowing it to absorb a significant portion of the solar spectrum. osti.govnih.govnih.govrsc.org In a PEC cell, the Sb₂S₃ photoanode absorbs photons, generating electron-hole pairs that drive the water oxidation reaction.

Research has shown that the performance of Sb₂S₃ photoanodes is highly dependent on the film's physical properties, particularly its thickness. manipal.edu Studies have demonstrated that an optimal thickness, for instance 450 nm, provides a balance between efficient light absorption and effective charge carrier transport, leading to maximized photocurrent density. nih.govrsc.orgresearchgate.net While promising, a major challenge for Sb₂S₃ in this application is its susceptibility to photodegradation, where the material can dissolve when subjected to both illumination and an electrical bias in an aqueous environment. osti.govnih.gov Despite this, its low-temperature fabrication process makes it a candidate for use in more complex device structures if protected from corrosion. osti.govnih.gov

Photoelectrochemical Performance of Sb₂S₃ Photoanodes

| Film Thickness | Band Gap (eV) | Saturation Photocurrent Density | Measurement Conditions | Reference |

|---|---|---|---|---|

| 250 nm | 1.72 eV | ~600 µA/cm² | at 1.0 V vs. RHE in 0.1 M Na₂SO₄ | osti.govnih.gov |

| 450 nm | 1.75 eV | 0.70 mA/cm² | - | nih.govrsc.orgresearchgate.net |

| Pristine Film | ~1.7 eV | 0.38 mA/cm² | Linear Sweep Voltammetry | rsc.org |